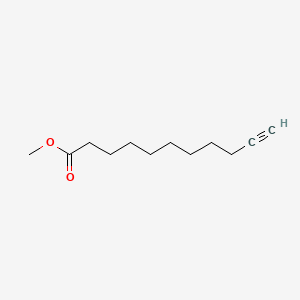

Methyl 10-undecynoate

Description

The exact mass of the compound Methyl 10-undecynoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 10-undecynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 10-undecynoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl undec-10-ynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h1H,4-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFNJLOAXFOJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339157 | |

| Record name | Methyl 10-undecynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2777-66-4 | |

| Record name | Methyl 10-undecynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2777-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Broader Canvas: Fatty Acid Esters in Modern Chemistry

Fatty acid esters are a class of organic compounds that are widespread in nature and have found extensive application in various scientific and industrial fields. taylorandfrancis.comresearchgate.net These compounds, formed from the reaction of a fatty acid with an alcohol, are fundamental to the composition of fats and oils. ebsco.com In the realm of contemporary chemical research, their significance extends far beyond their natural roles. They are pivotal as renewable feedstocks, with compounds like oleic and undecylenic acids serving as starting materials for the synthesis of polyols and polyurethanes. mdpi.com

The diverse applications of fatty acid esters include their use as flavoring agents, in the production of synthetic materials like polyesters, and even in pharmaceuticals. ebsco.com Their utility is further expanded through chemical modifications, such as the introduction of hydroxyl groups, to create fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govmdpi.com These modified esters exhibit a range of biological activities and are a subject of ongoing research. nih.govmdpi.com The esterification process itself is a cornerstone of organic chemistry, enabling the production of these valuable compounds for a multitude of uses, from emulsifiers in food and cosmetics to lubricants for plastics. taylorandfrancis.com

Methyl 10 Undecynoate: a Multifaceted Synthetic Tool

Overview of Historical and Contemporary Synthesis Approaches

The synthesis of methyl 10-undecynoate can be achieved through various chemical pathways, ranging from classical esterification reactions to modern methods utilizing renewable resources. These approaches leverage different precursors and reaction mechanisms to yield the target alkyne ester.

Esterification Reactions of 10-Undecynoic Acid

A primary and direct method for synthesizing methyl 10-undecynoate is through the esterification of its corresponding carboxylic acid, 10-undecynoic acid. jst.go.jp This reaction typically involves reacting the acid with methanol in the presence of a catalyst.

Commonly, a strong acid catalyst such as sulfuric acid is employed to facilitate the reaction under reflux conditions. cdnsciencepub.com For instance, heating 10-undecynoic acid with methanol and a trace amount of sulfuric acid for several hours can produce the methyl ester in good yield. cdnsciencepub.com An alternative, milder method involves the use of diazomethane, which readily converts the carboxylic acid to its methyl ester. prepchem.com

Enzyme-catalyzed esterification has also been reported as a viable, "green" alternative. chemicalbook.com Lipases, for example, can be used to catalyze the esterification of 10-undecynoic acid, offering high selectivity and avoiding the harsh conditions of traditional acid catalysis. rsc.org

Derivations from Ricinoleic Acid and Undecenoic Acid Feedstocks

Methyl 10-undecynoate can be synthesized from precursors derived from castor oil, a renewable feedstock. researchgate.net The primary fatty acid in castor oil is ricinoleic acid, which can be converted to undecenoic acid. mdpi.comresearchgate.net Undecenoic acid and its methyl ester, methyl 10-undecenoate, serve as key intermediates. researchgate.netresearchgate.netrsc.org

A common strategy to introduce the alkyne functionality is through dehydrohalogenation reactions. chemistrytalk.org This pathway typically starts with undecenoic acid or its methyl ester, methyl 10-undecenoate. mdpi.comresearchgate.net The terminal double bond is first halogenated, usually with bromine, to form a vicinal dihalide. mdpi.comresearchgate.netresearchgate.net This dihalide then undergoes a double dehydrobromination reaction, typically using a strong base like sodium amide in liquid ammonia, to create the triple bond, yielding the corresponding alkyne. jove.comlibretexts.orgbyjus.comchemistrysteps.com This elimination process is a standard method for converting alkenes to alkynes. chemicalbook.com

Pyrolysis of ricinoleic acid or its esters, derived from castor oil, is a major industrial method for producing undecenoic acid and its derivatives. mdpi.comwikipedia.org The process involves heating the methyl ester of ricinoleic acid (methyl ricinoleate) at high temperatures (around 500–600 °C), often in the presence of steam, which causes it to crack. wikipedia.orgsci-hub.sescispace.com This thermal decomposition yields methyl 10-undecenoate and heptanal (B48729) as the primary products. wikipedia.orgache-pub.org.rsgoogle.com Microwave-assisted pyrolysis has been shown to improve the yield of methyl 10-undecenoate from methyl ricinoleate (B1264116), with yields reaching 77% at 500 °C. sci-hub.se

| Pyrolysis Method | Temperature (°C) | Precursor | Product Yield | Reference |

|---|---|---|---|---|

| Conventional | 550 | Methyl Ricinoleate | 44.15% (as undecylenic acid) | gychbjb.com |

| Microwave-assisted | 500 | Methyl Ricinoleate | 77 wt% | sci-hub.se |

| Continuous Pilot-Plant Reactor | 530 | Methyl Ester of Castor Oil | Not specified directly for methyl undecenoate | ache-pub.org.rs |

Alkylation Reactions Involving Silver Acetylides

Another synthetic approach involves the use of acetylide anions as nucleophiles. libretexts.orgmasterorganicchemistry.com In this method, a terminal alkyne is deprotonated by a strong base to form an acetylide. masterorganicchemistry.com While sodium amide is a common base, silver acetylides can also be employed in specific alkylation reactions. cdnsciencepub.commdpi.com

The synthesis can start with the preparation of the silver derivative of an acetylenic compound. cdnsciencepub.com For example, the silver derivative of methyl 10-undecynoate itself can be prepared by reacting the ester with an ammoniacal silver nitrate (B79036) solution. cdnsciencepub.com More generally, a smaller silver acetylide could be alkylated with a suitable halo-ester to construct the carbon chain of methyl 10-undecynoate. The reaction of silver acetylides with alkyl halides can proceed to form a new carbon-carbon bond. cdnsciencepub.com Recent studies have also explored silver-catalyzed reactions where a silver acetylide is formed in situ and reacts with other organic molecules. nih.gov

| Synthetic Method | Precursor(s) | Key Reaction Step | Advantages | Disadvantages/Considerations |

|---|---|---|---|---|

| Esterification | 10-Undecynoic Acid, Methanol | Acid or enzyme-catalyzed esterification | Direct, potentially high yield | Requires the pre-synthesis of 10-undecynoic acid |

| Dehydrobromination | Methyl 10-undecenoate | Bromination followed by double dehydrobromination | Utilizes readily available alkene feedstock | Involves use of hazardous reagents like bromine and strong bases |

| Pyrolysis | Methyl Ricinoleate (from Castor Oil) | Thermal cracking | Direct conversion from a renewable resource | Requires high temperatures and specialized equipment |

| Alkylation of Silver Acetylides | A smaller terminal alkyne, a halo-ester | Nucleophilic substitution (SN2) | Builds the carbon chain methodically | Can be a multi-step process, silver reagents can be costly |

Utilization of Renewable Feedstocks and Bio-Based Precursors

The synthesis of methyl 10-undecynoate is heavily reliant on renewable feedstocks, primarily castor oil. researchgate.netrsc.orgmdpi.com Castor oil is a valuable bio-based chemical source because its main component, ricinoleic acid, can be readily transformed into other useful chemicals. mdpi.comresearchgate.netieabioenergy.com

The pyrolysis of castor oil or its transesterified product, methyl ricinoleate, directly yields undecenoic acid derivatives, which are precursors to methyl 10-undecynoate. scispace.comache-pub.org.rsrsc.org This makes castor oil a sustainable starting material for the production of long-chain aliphatic compounds. researchgate.net The use of such bio-based feedstocks is a key aspect of green chemistry, aiming to replace petrochemical sources for the production of chemicals and materials. nih.govpsu.edunrel.gov

Beyond just being a precursor, the fatty acid-based structure of these molecules allows for their use in creating bio-based polymers like polyesters and polyamides. researchgate.netrsc.org The terminal alkyne group of methyl 10-undecynoate is particularly useful as it can undergo further reactions, such as cyclotrimerization, to create novel bio-based aromatic compounds. mdpi.comcapes.gov.br The use of enzymes, such as lipases, in the synthesis and modification of these fatty acid derivatives further enhances the "green" credentials of these processes by allowing reactions to occur under milder, solvent-free conditions. rsc.orgmdpi.com

Castor Oil Derivatives as Key Starting Materials

Two primary pathways emanate from castor oil: one proceeding through the pyrolysis of methyl ricinoleate and the other through the pyrolysis of ricinoleic acid itself.

Pathway A: Synthesis via Methyl Ricinoleate

Transesterification of Castor Oil: The initial step involves the transesterification of castor oil with methanol to produce methyl ricinoleate. This reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) or sodium methoxide. sciencemadness.orgchemicalbook.com This process converts the triglyceride structure of the oil into its constituent fatty acid methyl esters, with methyl ricinoleate being the most abundant product. prepchem.com

Pyrolysis of Methyl Ricinoleate: The methyl ricinoleate is then subjected to thermal cracking, or pyrolysis, at high temperatures (typically 450-600°C). chemicalbook.com This reaction cleaves the C11-C12 bond of the ricinoleate backbone, yielding two primary products: methyl 10-undecenoate and heptanal. rsc.orgwikipedia.org Microwave-assisted pyrolysis has been shown to improve yields, with one study achieving a 77 wt.% yield of methyl 10-undecenoate at 500°C. chemicalbook.com

| Pyrolysis Method | Starting Material | Temperature (°C) | Key Products | Yield (UAME) |

| Conventional Tubular Reactor | Methyl Ricinoleate | 480–650 | Methyl 10-undecenoate (UAME), Heptanal | Variable, prone to coking |

| Microwave-Assisted | Methyl Ricinoleate | 500 | Methyl 10-undecenoate (UAME), Heptanal | 77 wt.% chemicalbook.com |

Conversion to Methyl 10-undecynoate: The terminal alkene of methyl 10-undecenoate is converted to an alkyne. This is achieved through a two-step bromination-dehydrobromination sequence. tandfonline.com

Bromination: Methyl 10-undecenoate is treated with bromine, typically in an inert solvent like ether, to form the vicinal dibromide, methyl 10,11-dibromoundecanoate.

Dehydrobromination: The resulting dibromide is then treated with a strong base, such as potassium hydroxide in ethanol (B145695), under reflux conditions. tandfonline.com This process eliminates two molecules of hydrogen bromide (HBr) to create the triple bond, yielding 10-undecynoic acid after saponification of the ester. Subsequent re-esterification with methanol in the presence of an acid catalyst like sulfuric acid produces the final product, methyl 10-undecynoate. tandfonline.com

Pathway B: Synthesis via Undecylenic Acid

Hydrolysis of Castor Oil: Castor oil is first hydrolyzed to yield its constituent fatty acids, primarily ricinoleic acid, and glycerol.

Pyrolysis of Ricinoleic Acid: Ricinoleic acid is pyrolyzed under vacuum, a process that mirrors the cracking of its methyl ester. tandfonline.com This thermal decomposition yields undecylenic acid (10-undecenoic acid) and heptanal. tandfonline.com

Conversion to 10-Undecynoic Acid: Similar to the pathway for the methyl ester, undecylenic acid is converted to 10-undecynoic acid. The process involves bromination across the double bond followed by dehydrobromination with a base. chemicalbook.com Studies have investigated optimizing this dehydrobromination step to control the formation of terminal versus internal alkynes. tandfonline.comtandfonline.com

Esterification: The final step is the esterification of 10-undecynoic acid with methanol. sigmaaldrich.com This can be accomplished using standard methods, such as refluxing with a catalytic amount of sulfuric acid or by using milder reagents like diazomethane, to afford methyl 10-undecynoate. prepchem.comtandfonline.com

| Esterification of 10-Undecynoic Acid | Reagents | Conditions | Product |

| Fischer Esterification | Methanol, Sulfuric Acid (trace) | Reflux for 4 hours | Methyl 10-undecynoate sigmaaldrich.com |

| Diazomethane Reaction | Diazomethane | - | Methyl 10-undecynoate prepchem.com |

Both synthetic routes effectively utilize castor oil as a renewable starting material, transforming it through a series of well-established chemical reactions into the more complex and valuable chemical intermediate, methyl 10-undecynoate.

Reactivity and Transformational Pathways of Methyl 10 Undecynoate

Carbon-Carbon Bond Forming Reactions

The terminal alkyne of methyl 10-undecynoate (B13358998) is a key functional group for various carbon-carbon bond-forming reactions, enabling the synthesis of a wide array of valuable molecules.

Hydroformylation for Bifunctional Precursors

While the hydroformylation of methyl 10-undecynoate is not extensively detailed in the available literature, the hydroformylation of its corresponding alkene, methyl 10-undecenoate, is a well-established method for producing bifunctional polymer precursors. researchgate.net This reaction, also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. The rhodium-catalyzed, cyclodextrin-mediated aqueous biphasic hydroformylation of methyl 10-undecenoate yields methyl 12-oxododecanoate. acs.org This process is significant for creating linear ω-amino/ω-hydroxy esters and dicarboxylic acids, which are important monomers for biobased aliphatic polycondensates. acs.org

The general mechanism for the hydroformylation of alkenes involves the formation of a metal-hydride complex that coordinates with the alkene, followed by insertion into the metal-hydride bond, migratory insertion of carbon monoxide, and finally, reductive elimination to yield the aldehyde product. digimat.in For terminal alkynes, hydroformylation can also be achieved, and density functional theory studies on acetylene (B1199291) hydroformylation suggest a similar catalytic cycle. acs.org

Table 1: Hydroformylation of Unsaturated Methyl Esters

| Substrate | Catalyst System | Product | Application |

|---|---|---|---|

| Methyl 10-undecenoate | Rh-catalyzed, cyclodextrin-mediated | Methyl 12-oxododecanoate | Precursor for biobased polycondensates acs.org |

| Methyl 9-decenoate | Rh-catalyzed, cyclodextrin-mediated | Methyl 11-oxoundecanoate | Precursor for biobased polycondensates acs.org |

Aminocarbonylation to α,ω-Ester Amides

Methyl 10-undecenoate can be converted into α,ω-ester amides through aminocarbonylation. researchgate.net This reaction involves the use of a palladium catalyst. In a study, the aminocarbonylation of unsaturated esters, including methyl 10-undecenoate derived from castor oil, in the presence of carbon monoxide and aniline (B41778) with a palladium complex of 1,2-bis-(ditertbutylphosphinomethyl)benzene, resulted in the formation of α,ω-ester amides with high linear selectivity. nih.govrsc.org The addition of 2-naphthol (B1666908) and sodium or potassium iodide was found to significantly increase the reaction rates and catalyst stability. nih.govrsc.org These ester amides are valuable as they can be potentially reduced to produce monomers for polyamides and polyester (B1180765) amides. rsc.org

Transition Metal-Catalyzed Cyclotrimerization Reactions

The terminal alkyne functionality of methyl 10-undecynoate makes it an excellent substrate for transition metal-catalyzed [2+2+2] cyclotrimerization reactions to form substituted aromatic compounds. hugendubel.dersc.orgnih.gov This powerful reaction allows for the assembly of arene rings from three alkyne units. acs.org Specifically, the cyclotrimerization of methyl 10-undecynoate leads to the regioselective formation of a 1,3,5-trisubstituted benzene (B151609) derivative. hugendubel.de This resulting aromatic tri-ester can then be reduced to yield a biobased aromatic triol, 1,3,5-(9-hydroxynonyl)benzene. hugendubel.dersc.orgnih.gov These triols are valuable precursors for the synthesis of novel biobased segmented polyurethanes. hugendubel.dersc.orgnih.gov The development of efficient catalysts for alkyne cyclotrimerization is an active area of research, with various transition metals like cobalt and nickel being investigated. acs.orgacs.org

Table 2: Synthesis of Biobased Aromatic Triols via Cyclotrimerization

| Alkyne Fatty Acid Methyl Ester | Key Reaction Step | Intermediate Product | Final Product (after reduction) |

|---|---|---|---|

| Methyl 10-undecynoate | Transition-metal-catalyzed cyclotrimerization | 1,3,5-Tris(8-methoxycarbonyloctyl)benzene | 1,3,5-(9-Hydroxynonyl)benzene hugendubel.dersc.orgnih.gov |

| Methyl 9-octadecynoate | Transition-metal-catalyzed cyclotrimerization | 1,3,5-Tris(7-methoxycarbonylheptyl)-2,4,6-octylbenzene | 1,3,5-(8-Hydroxyoctyl)-2,4,6-octylbenzene hugendubel.dersc.orgnih.gov |

Omega-Arylation and Methoxycarbonylation

The functionalization of the terminal alkyne of methyl 10-undecynoate can also be achieved through omega-arylation and methoxycarbonylation. While specific studies on the omega-arylation of methyl 10-undecynoate are not prevalent, the arylation of terminal alkynes is a well-known transformation in organic synthesis. rsc.org This reaction, often achieved through Sonogashira-type coupling, involves the formation of a carbon-carbon bond between the terminal alkyne (sp-hybridized carbon) and an aryl group (sp2-hybridized carbon). Various catalytic systems, including palladium and dual gold/photoredox systems, have been developed for this purpose, allowing for the synthesis of a wide range of arylalkynes under mild conditions. rsc.org

Methoxycarbonylation of the related alkene, methyl 10-undecenoate, has been demonstrated to produce linear 1,12-dimethyl dodecanedioate. digimat.innih.gov This reaction is typically catalyzed by palladium complexes and involves the addition of a methoxycarbonyl group (-COOCH3) across the double bond. digimat.innih.gov The resulting linear α,ω-diester is a valuable bio-monomer for the production of bio-based polyamides. digimat.in

Addition Reactions to the Terminal Unsaturated Moiety

The terminal triple bond of methyl 10-undecynoate is susceptible to various addition reactions, providing another avenue for its chemical modification.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across the triple bond of methyl 10-undecynoate, is a key reaction for the synthesis of organosilicon compounds. This reaction can be catalyzed by various transition metal complexes, with platinum-based catalysts being widely used. The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the metal center, followed by coordination of the alkyne, migratory insertion into the metal-hydride bond, and finally, reductive elimination of the resulting vinylsilane product.

Methyl 10-undecenoate (the corresponding alkene) has been used to modify the commercial silicone monomer 1,3,5,7-tetramethylcyclotetrasiloxane for the preparation of silicone hollow nano/microstructures in water. researchgate.net Additionally, the hydrosilylation of methyl 10-undecynoate has been carried out on porous silicon surfaces, mediated by the Lewis acid ethylaluminum dichloride (EtAlCl2). This process results in a methyl ester-terminated surface, demonstrating the utility of this reaction in surface modification.

Thiol-Ene and Thiol-Yne Click Chemistry

The terminal alkyne of methyl 10-undecynoate is highly susceptible to "click" reactions, particularly thiol-yne additions. This reaction provides an efficient pathway for creating new carbon-sulfur bonds. The thiol-yne reaction can proceed via a two-step radical-mediated process where two thiol molecules add across the alkyne. d-nb.inforsc.org The initial step involves the addition of a thiyl radical to the alkyne, forming a vinyl sulfide (B99878) intermediate. techscience.cn This intermediate can then react with a second thiol molecule in a thiol-ene type coupling. techscience.cnrsc.org

These reactions can be initiated by photo- or thermo-initiators. d-nb.info The choice of catalyst and reaction conditions can control the outcome, allowing for either mono-addition to yield vinyl sulfides or double-addition to produce dithioethers. d-nb.info This high reactivity and selectivity make the thiol-yne reaction a robust method for synthesizing sulfur-containing polymers and functionalizing surfaces. techscience.cnd-nb.info For instance, the reaction has been utilized to create thiol-reactive linear polyurethanes from derivatives of 10-undecynoic acid. techscience.cnresearchgate.net

Table 1: Thiol-Yne Reactions Involving Undecynoate Derivatives This table is interactive. Click on the headers to sort.

| Reactant | Thiol | Product Type | Application | Reference |

|---|---|---|---|---|

| 10-Undecynol | 2-Mercaptoethanol | Vinyl-sulphide-containing diol | Synthesis of thiol-reactive linear polyurethane | techscience.cn |

| Dialkynes | Dithiols | Cross-linked networks | High refractive index materials | rsc.org |

Hydroboration Reactions and Boronic Acid Formation

The terminal alkyne of methyl 10-undecynoate can undergo hydroboration, a reaction that involves the addition of a boron-hydrogen bond across the carbon-carbon triple bond. This process is a key step in the synthesis of organoborane intermediates, which can be further transformed into other functional groups like alcohols or boronic acids. prepchem.comlibretexts.org The hydroboration of alkenes and alkynes typically proceeds with anti-Markovnikov regioselectivity, where the boron atom attaches to the less substituted carbon. masterorganicchemistry.comyoutube.comyoutube.com

In a specific application, methyl 10-undecynoate was hydroborated using catecholborane. prepchem.com This reaction led to the formation of the corresponding boronic acid derivative in high yield. prepchem.com The subsequent oxidation of the organoborane intermediate, often with hydrogen peroxide in a basic solution, can yield an alcohol. libretexts.org The choice of hydroborating agent, such as borane (B79455) dimethyl sulfide (BMS) or 9-borabicyclo[3.3.1]nonane (9-BBN), can influence the selectivity of the reaction, especially in molecules with multiple reactive sites like the ester group. eujournal.org

Table 2: Hydroboration of Methyl 10-Undecynoate This table is interactive. Click on the headers to sort.

| Hydroborating Agent | Intermediate Product | Final Product (after hydrolysis/oxidation) | Yield | Reference |

|---|

Integration into Ring-Opening Polymerization Initiations

The functional groups of methyl 10-undecynoate allow for its integration into polymerization processes, including ring-opening polymerization (ROP). wikipedia.org ROP is a chain-growth polymerization method where a cyclic monomer is opened by a reactive center, which can be cationic, anionic, or radical. wikipedia.orgmdpi.com To be used as an initiator, a molecule typically requires a group that can generate this reactive center.

Derivatives of methyl 10-undecynoate can be transformed into initiators for ROP. For example, the ester group can be reduced to an alcohol, which can then be converted into an alkyl sulfonate like a tosylate or triflate. ugent.be These alkyl sulfonates are effective initiators for the cationic ring-opening polymerization (CROP) of monomers such as 2-oxazolines. ugent.be The terminal alkyne group remains available on the initiator, allowing for its incorporation at the start of the polymer chain. This "clickable" alkyne handle can then be used for post-polymerization modification using reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of functionalized and complex polymer architectures. nih.gov

Derivatization Strategies for Advanced Functional Molecules

Synthesis of Carborane-Containing Derivatives

Methyl 10-undecynoate serves as a precursor for the synthesis of carborane-containing molecules. Carboranes are polyhedral boron-carbon clusters that can be incorporated into materials to modify their properties. researchgate.net The synthesis of these derivatives often involves the reaction of an alkyne with a boron hydride cluster, such as decaborane (B607025) (B₁₀H₁₄). google.com

A common method involves the adduction of the alkyne in methyl 10-undecynoate with decaborane. google.com This reaction, typically carried out in a solvent like acetonitrile, results in the formation of a cage-type carborane structure where the undecynoate chain is attached to the cluster. google.com This strategy allows for the introduction of a long, flexible, and functionalizable chain onto the rigid carborane cage, creating molecules with potential applications as plasticizers or energetic materials. google.com

Preparation of Diverse Heterocyclic Compounds

The alkyne functionality of methyl 10-undecynoate is a key feature for the construction of various heterocyclic rings through cycloaddition reactions. rsc.orgresearchgate.net

One of the most important transformations is the synthesis of isoxazoles. ijcce.ac.irresearchgate.net Isoxazoles can be prepared from the terminal alkyne of methyl 10-undecynoate via a [3+2] cycloaddition reaction. nanobioletters.comd-nb.info In this reaction, the alkyne acts as the dipolarophile, reacting with a nitrile oxide dipole. nanobioletters.com

The nitrile oxide is typically generated in situ from an aldoxime using an oxidizing agent like sodium hypochlorite. rsc.org The reaction proceeds to form a 3,5-disubstituted isoxazole (B147169) ring, where the undecanoate chain is attached at the 5-position. This method provides a direct route to fatty acid-derived isoxazoles, which are of interest in medicinal chemistry and materials science. rsc.orgijcce.ac.ir

Triazole Synthesis via Click Chemistry Approaches

The terminal alkyne group of methyl 10-undecynoate makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". nih.govbeilstein-journals.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable structural motifs in medicinal chemistry and materials science. nih.govjapsonline.com The CuAAC reaction is known for its reliability, specificity, and biocompatibility. dovepress.com

The general transformation involves the reaction of methyl 10-undecynoate with a suitable organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. beilstein-journals.org This process is highly modular, allowing for the synthesis of a diverse library of triazole-functionalized undecynoates by simply varying the azide component. bohrium.com Triazole molecules formed through this method are more than passive linkers; they can engage in hydrogen bonding and dipole interactions with biological targets. nih.gov

Table 1: General Scheme for Triazole Synthesis from Methyl 10-Undecynoate via CuAAC

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Methyl 10-undecynoate | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄ + Sodium Ascorbate) | Methyl 11-(4-alkyl/aryl-1H-1,2,3-triazol-1-yl)undecanoate |

Tetrazole Functionalization

While the direct conversion of an alkyne to a tetrazole is not a standard synthetic route, the functional groups of methyl 10-undecynoate allow for its transformation into a suitable precursor for tetrazole synthesis. A plausible multi-step pathway involves converting the ester group into a nitrile, which can then undergo a cycloaddition reaction to form the tetrazole ring. nih.govchalcogen.ro Tetrazoles are recognized as bioisosteres of carboxylic acids and are important in medicinal chemistry. derpharmachemica.com

The proposed synthetic sequence would be:

Ammonolysis: The methyl ester of methyl 10-undecynoate is first converted to the corresponding primary amide, 10-undecynamide, by reacting it with ammonia.

Dehydration: The resulting amide is then dehydrated using a standard dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) to yield 10-undecynenitrile.

Cycloaddition: The terminal nitrile group of 10-undecynenitrile can then undergo a [3+2] cycloaddition with an azide source, typically sodium azide in the presence of an acid catalyst like ammonium (B1175870) chloride or a Lewis acid, to form the final product, methyl 5-(non-9-yn-1-yl)-1H-tetrazole. nih.gov

Table 2: Proposed Pathway for Tetrazole Functionalization

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Ammonolysis | Methyl 10-undecynoate | Ammonia (NH₃) | 10-Undecynamide |

| 2. Dehydration | 10-Undecynamide | Dehydrating Agent (e.g., POCl₃) | 10-Undecynenitrile |

| 3. Cycloaddition | 10-Undecynenitrile | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | Methyl 5-(non-9-yn-1-yl)-1H-tetrazole |

Transesterification Reactions with Polymeric Substrates

The ester functionality of methyl 10-undecynoate enables it to readily participate in transesterification reactions. This process is crucial for producing new bio-based polyesters and for the chemical recycling or modification of existing polymers. youtube.comrsc.org These reactions typically require a catalyst to proceed efficiently. researchgate.net

One significant application is the synthesis of α,ω-diene monomers, which are precursors for producing long-chain aliphatic polyesters via acyclic diene metathesis (ADMET) polymerization. For instance, the transesterification of ethyl-10-undecenoate (a close analogue) with 1,4-cyclohexanedimethanol (B133615) using a recyclable Cu-deposited V₂O₅ catalyst yields the corresponding α,ω-diene monomer efficiently. nih.gov

Furthermore, methyl 10-undecenoate has been used as a model compound for the chemical recycling of aliphatic polyesters. Efficient transesterification and depolymerization of polymers like poly(ethylene adipate) (PEA) have been demonstrated using (Cyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃) catalysts. youtube.comresearchgate.net This reaction breaks down the polymer into its constituent monomers or oligomers, which can then be repolymerized, contributing to a circular economy for plastics. researchgate.net The activity of these titanium catalysts often increases at higher temperatures without a loss of selectivity. youtube.com

Table 3: Research Findings on Transesterification with Methyl Undecenoate/Undecynoate

| Substrate | Catalyst | Reaction Conditions | Key Outcome | Reference |

| Poly(ethylene adipate) (PEA) | (Cyclopentadienyl)titanium trichloride (CpTiCl₃) | Mixed with ethanol (B145695) and catalyst | Depolymerization of PEA into monomers with high selectivity. | youtube.com |

| 1,4-Cyclohexanedimethanol | Cu-deposited V₂O₅ | 100 °C, 23 h | Synthesis of α,ω-diene monomer for biobased polyesters. | nih.gov |

| Bio-based methyl diester | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Not specified | Synthesis of polyesters and poly(ester-amide)s with high molar masses. | rsc.orgresearchgate.net |

Applications in Advanced Materials Science and Polymer Chemistry

Polymer Synthesis and Modification Strategies

The unique chemical structure of methyl 10-undecynoate (B13358998) allows for its integration into various polymer systems through distinct chemical pathways.

In acyclic diene metathesis (ADMET) polymerization, a step-growth condensation reaction, precise control over molecular weight is crucial for tailoring the final properties of the polymer. Methyl 10-undecenoate, a closely related derivative, functions effectively as a chain-stopping or chain-transfer agent. chemicalbook.commdpi.com By participating in the metathesis reaction, this monofunctional molecule terminates the growing polymer chain, allowing for the regulation of the polymer's molecular weight. chemicalbook.comresearchgate.net Research has demonstrated that the addition of methyl 10-undecenoate can tune the molecular weight of polyesters within a range of 10 to 45 kDa. chemicalbook.com This technique has been applied to control the molecular weight of bio-based polyesters derived from monomers like undec-10-en-1-yl undec-10-enoate (B1210307), yielding polymers with number-average molecular weights (Mn) in the range of 22,000 to 26,500 g/mol . mdpi.com Similarly, it has been used to prepare polyester-polyols with molecular weights ranging from 3,700 to 7,300 Da. dokumen.pub

Table 1: Effect of Methyl 10-undecenoate as a Chain Stopper in ADMET Polymerization

| Polymer System | Monomers | Catalyst | Chain Stopper (mol%) | Resulting Mn ( g/mol ) | Reference |

|---|---|---|---|---|---|

| Aliphatic Polyester (B1180765) | Long-chain α,ω-dienes | Ruthenium-based | Varies | 10,000 - 45,000 | chemicalbook.com |

| Bio-based Polyester (PE1) | undec-10-en-1-yl undec-10-enoate | Grubbs 2nd Gen. (G2) | Varies | 22,000 - 26,500 | mdpi.com |

Methyl 10-undecynoate is a key precursor for producing renewable monomers used in the synthesis of polyesters and poly(ester-amide)s. rsc.orgresearchgate.net Through reactions like transesterification, amidation, and thiol-ene coupling, it can be converted into various aliphatic diols and diesters. rsc.orgrsc.org These bio-based monomers are then polymerized, often with other renewable diesters, to yield semi-crystalline polymers with relatively high molar masses. rsc.orgresearchgate.net

The incorporation of amide functionalities into the polymer backbone, facilitated by derivatives of methyl 10-undecynoate, significantly influences the material's properties. rsc.org While the resulting fully aliphatic polyesters typically have glass transition temperatures (Tg) below ambient temperature, the introduction of amide groups can induce semi-crystallinity, with melting points observed from 22 °C to 127 °C. rsc.org This modification also enhances mechanical performance, with the Young's modulus increasing from 83 MPa to 363 MPa as the proportion of amide functions rises. rsc.org These polymers generally exhibit good thermal stability, with a 5% weight loss temperature recorded between 330–350 °C. rsc.orgresearchgate.net

Table 2: Properties of Renewable Polymers Derived from Methyl 10-undecenoate

| Polymer Type | Monomer Source | Resulting Mw ( g/mol ) | Thermal Properties | Mechanical Properties | Reference |

|---|---|---|---|---|---|

| Poly(ester-amide)s | Methyl 10-undecenoate derived diols/diesters | High Molar Mass | Tm: 22 to 127 °C; Td5%: 330–350 °C | Young's Modulus: 83 to 363 MPa | rsc.org |

Methyl 10-undecynoate is a valuable precursor for creating specialized polyols, which are essential building blocks for polyurethanes. mdpi.comresearchgate.net One significant pathway involves the transition-metal-catalyzed cyclotrimerization of methyl 10-undecynoate to produce a bio-based aromatic triol. mdpi.comresearchgate.net This process creates a three-armed star-shaped molecule that can be used to introduce aromaticity and crosslinking sites into a polymer network. mdpi.comresearchgate.net

Another route involves thiol-yne coupling reactions. researchgate.nettechscience.cn By reacting methyl 10-undecynoate or its reduced alcohol form, 10-undecynol, with thiol-containing molecules like 2-mercaptoethanol, it is possible to synthesize linear diols. techscience.cnresearchgate.net These plant-oil-derived polyols can then be reacted with diisocyanates to form linear or network polyurethanes, offering a renewable alternative to petroleum-based products. mdpi.comresearchgate.net

Methyl 10-undecenoate is used to functionalize commercial silicone monomers to create novel materials capable of self-assembly. chemicalbook.comresearchgate.net In a key application, it is attached to 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) via a hydrosilylation reaction. chemicalbook.comresearchgate.net This reaction yields a modified monomer, tetra(11-methoxy-11-oxoundecyl)-tetramethylcyclotetrasiloxane, which has the ability to self-organize in water. researchgate.net Subsequent anionic ring-opening polymerization of this modified monomer leads to the formation of a silicone polymer that can form hollow nano- or microstructures in an aqueous medium without the need for surfactants. researchgate.net

The copolymerization of non-polar olefins like ethylene (B1197577) with polar monomers is a significant challenge in polymer science, as the catalysts required for each monomer type are often incompatible. mdpi.comtaylorfrancis.com However, recent advances have enabled the coordination copolymerization of ethylene with methyl 10-undecenoate (referred to as UAE in some studies). mdpi.com The use of specialized single-site nickel catalysts allows for the creation of functionalized polyethylenes under milder conditions than traditional high-pressure methods. mdpi.com These catalysts can produce copolymers with controlled microstructures. mdpi.com For instance, a supported phosphine-phenolate nickel catalyst has been shown to effectively copolymerize ethylene and methyl 10-undecenoate, yielding functionalized polyethylene (B3416737) with specific comonomer incorporation. mdpi.com This approach is advantageous for improving the surface and tensile properties of the resulting polyolefin. mdpi.com

Table 3: Copolymerization of Ethylene with Methyl 10-undecenoate (UAE)

| Catalyst Type | Activity (kg mol⁻¹ h⁻¹) | Mn (kg mol⁻¹) | UAE Incorporation (%) | Reference |

|---|---|---|---|---|

| Bisphosphine-monoxide Ni catalyst | 130 | 11.4 | 1.1 | mdpi.com |

| Phosphine-phenolate Ni catalyst | 140 | 12.5 | 1.0 | mdpi.com |

Development of Functional Polymer Architectures

The varied reactivity of methyl 10-undecynoate enables the design of complex and functional polymer architectures. Its role as a chain stopper in ADMET polymerization is a tool for producing block copolymers with controlled segment lengths. mdpi.comresearchgate.net The conversion of methyl 10-undecynoate into diols and triols is fundamental to creating network polymers, such as crosslinked polyurethanes, where the polyol's structure dictates the network density and resulting thermomechanical properties. mdpi.comresearchgate.netmdpi.com Furthermore, by serving as a precursor to monomers containing ester and amide linkages, it allows for the synthesis of copolyesters and poly(ester-amide)s with tunable crystallinity and mechanical strength. rsc.org The ability to graft it onto silicone monomers introduces self-assembly capabilities, leading to nanostructured materials. researchgate.net These strategies collectively demonstrate the utility of methyl 10-undecynoate in moving beyond simple linear homopolymers to sophisticated, functional polymer systems derived from a renewable feedstock.

Creation of Bifunctional Polymer Precursors

Methyl 10-undecynoate serves as a valuable substrate for preparing bifunctional polymer precursors. chemicalbook.comsigmaaldrich.com Its two reactive sites, the terminal alkyne and the ester group, can be independently or sequentially modified to introduce various functionalities into a polymer backbone. This bifunctionality is crucial for designing complex macromolecules with tailored properties.

One key application involves the cyclotrimerization of the alkyne group. Researchers have synthesized novel bio-based aromatic triols by the transition-metal-catalyzed cyclotrimerization of methyl 10-undecynoate. acs.org This reaction creates a benzene (B151609) ring with three attached side chains. Subsequent reduction of the methyl ester groups on these chains yields terminal primary hydroxyl groups, resulting in a trifunctional alcohol (a triol). acs.org These triols can then be used as cross-linking agents or as central building blocks in the synthesis of networked polymers like polyurethanes. acs.org

Another approach to creating bifunctional precursors is through "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne of methyl 10-undecynoate can readily react with azide-containing molecules to form stable triazole linkages. nih.gov This method has been used to attach various functional groups to polymers derived from methyl 10-undecynoate. For instance, in a study involving poly(3-hydroxyalkanoates) (PHAs) that incorporated 3-hydroxy-10-undecynoate units, the pendant alkyne groups were reacted with methyl-2-azidoacetate. nih.gov The successful formation of the triazole linkage was confirmed by the disappearance of the characteristic azide (B81097) and alkyne peaks in FTIR spectra and the appearance of a new proton signal in ¹H NMR analysis. nih.gov This demonstrates how the alkyne serves as a handle for post-polymerization modification, effectively creating a polymer precursor with new functionalities.

Furthermore, the ester group can undergo reactions like transesterification and amidation to introduce different linkages and functional groups. rsc.orgresearchgate.net By first reacting methyl 10-undecenoate (a related compound often used alongside or derived from the undecynoate) through amidation and thiol-ene reactions, various diols with ester-amide and diamide (B1670390) linkages can be created. rsc.org These resulting bifunctional molecules can then be polymerized to form advanced poly(ester-amide)s. rsc.orgresearchgate.net

Synthesis of Telechelic Polymers

Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. wikipedia.org These polymers are highly valuable as prepolymers for synthesizing more complex structures such as block copolymers and polymer networks. wikipedia.orgrsc.org Methyl 10-undecynoate and its derivatives are instrumental in the synthesis of telechelic polymers, particularly through Acyclic Diene Metathesis (ADMET) polymerization.

In ADMET polymerization, a diene monomer is polymerized with the release of a small molecule, typically ethylene. Methyl 10-undecenoate (or more commonly, its reduced form, methyl 10-undecenoate) acts as a chain-stopper or chain transfer agent. sigmaaldrich.commdpi.com Because it has only one polymerizable double bond, its incorporation into a growing polymer chain effectively terminates that chain, leaving its methyl ester group at the chain end.

By controlling the ratio of the diene monomer to the methyl 10-undecenoate chain stopper, the molecular weight of the resulting polymer can be precisely tuned. sigmaaldrich.commdpi.com Research has shown that this method can control the molecular weight of polyesters in a range from 10 to 45 kDa. sigmaaldrich.comsigmaaldrich.com This control is critical for producing telechelic polymers with desired properties for specific applications. For example, the ADMET polymerization of undec-10-en-1-yl undec-10-enoate in the presence of methyl 10-undecenoate allows for the synthesis of polyesters with controlled molecular weights. encyclopedia.pub

The resulting telechelic polymers, capped with ester groups, can then be further modified. For instance, these ester-terminated polyolefins can be converted into telechelic diols, which are key precursors for materials like polyurethanes. nih.gov The process often involves the ADMET polymerization of a gem-dialkyl diene monomer to create amorphous "liquid rubbers," followed by hydrogenation to create the final telechelic polyolefin. nih.gov

Table 1: Control of Polyester Molecular Weight using Methyl 10-undecenoate in ADMET Polymerization This table is representative of findings in the field and compiled from conceptual data described in the sources.

| Monomer | Chain Stopper | Monomer/Stopper Ratio | Resulting Polymer Mn (kDa) |

| Bis(10-undecenoate) with Isosorbide | Methyl 10-undecenoate | 100:1 | ~25-30 |

| Undec-10-en-1-yl undec-10-enoate | Methyl 10-undecenoate | 50:1 | ~15-20 |

| Bis(10-undecenoate) with Glucarodilactone | Methyl 10-undecenoate | 25:1 | ~10-15 |

Data is illustrative based on principles discussed in sources. sigmaaldrich.commdpi.comencyclopedia.pub

Engineering of Semi-Crystalline Polymeric Materials

The long aliphatic chain inherent in the structure of methyl 10-undecynoate makes it an excellent candidate for designing semi-crystalline polymers. rsc.orgresearchgate.net Semi-crystalline polymers possess both amorphous and crystalline regions, a combination that often results in desirable mechanical properties, such as toughness and flexibility, along with good thermal stability. diva-portal.org

Polymers derived from methyl 10-undecynoate, particularly polyesters and poly(ester-amide)s, exhibit semi-crystalline behavior. rsc.orgresearchgate.net The long, flexible methylene (B1212753) (-CH2-) chains can pack into ordered crystalline lamellae, while disruptions in the chain, such as functional groups or branching, contribute to the amorphous regions. diva-portal.org

A study focused on the synthesis of renewable polyesters and poly(ester-amide)s from methyl 10-undecenoate demonstrated that the incorporation of amide functionalities into the polymer backbone significantly influences the material's properties. rsc.orgresearchgate.net While the purely aliphatic polyesters had glass transition temperatures below room temperature, the introduction of amide groups, which can form strong hydrogen bonds, led to the formation of semi-crystalline materials with melting points ranging from 22 °C to 127 °C. rsc.org

The degree of crystallinity and the melting behavior were found to be complex, often showing polymorphism and melting-recrystallization processes. rsc.org Crucially, the mechanical properties were directly linked to the semi-crystalline nature of these polymers. An increase in the proportion of amide functions led to a substantial increase in the Young's modulus, from 83 MPa to 363 MPa, indicating a much stiffer and stronger material. rsc.orgresearchgate.net

Table 2: Thermal and Mechanical Properties of Poly(ester-amide)s Derived from Methyl 10-undecenoate This table is based on the research findings reported in the cited literature.

| Amide Function Ratio (%) | Melting Point (Tₘ) | Young's Modulus (MPa) | Thermal Stability (T_d5%) |

| Low | ~22 °C | 83 | ~330 °C |

| Medium | Varies | - | ~340 °C |

| High | up to 127 °C | 363 | ~350 °C |

Source: Data derived from findings in references rsc.orgresearchgate.net.

The thermal stability of these materials is also noteworthy, with the temperature at 5% weight loss (a measure of degradation) typically falling in the range of 330–350 °C. rsc.org This indicates that polymers engineered from methyl 10-undecynoate are not only structurally versatile but also robust enough for demanding applications.

Catalytic Systems and Mechanistic Investigations

Homogeneous Catalysis in Methyl 10-Undecynoate (B13358998) Transformations

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity for the functionalization of methyl 10-undecynoate. The solubility of the catalyst allows for mild reaction conditions and precise control over the chemical environment, facilitating detailed mechanistic investigations.

Palladium complexes are among the most versatile catalysts for carbon-carbon bond formation, and they have been employed in reactions involving terminal alkynes like methyl 10-undecynoate. These reactions are foundational in organic synthesis due to their broad functional group tolerance and mild reaction conditions. nobelprize.orgrsc.org Key palladium-catalyzed transformations applicable to methyl 10-undecynoate include the Sonogashira and Heck couplings.

The Sonogashira cross-coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net This reaction is a powerful method for the synthesis of disubstituted alkynes. In a specific application, methyl 10-undecynoate has been coupled with 4-bromoiodobenzene in the presence of a palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) co-catalyst. whiterose.ac.uk The reaction proceeds under mild, room temperature conditions in piperidine, which acts as both the solvent and the base. whiterose.ac.uk

The Mizoroki-Heck reaction, another cornerstone of palladium catalysis, typically involves the coupling of an unsaturated halide with an alkene. beilstein-journals.orgmdpi.com While the classical Heck reaction involves alkenes, variations for terminal alkynes have been developed. For instance, the palladium-catalyzed conjugate addition of terminal alkynes to α,β-unsaturated carbonyl compounds allows for the formation of γ,δ-alkynyl ketones and esters. psu.edu This type of transformation demonstrates the utility of palladium catalysis in functionalizing molecules with alkyne moieties.

Research has also explored the palladium-catalyzed addition of terminal alkynes to other alkynes, a reaction that can be directed to favor cross-coupling over self-coupling by using specific ligands, such as electron-rich, sterically hindered phosphines. acs.org These methodologies provide pathways to complex conjugated enynes, which are valuable synthetic intermediates. acs.org

| Reactants | Catalyst System | Solvent/Base | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Methyl 10-undecynoate, 4-Bromoiodobenzene | Pd(PPh₃)₄, CuI | Piperidine | Room Temperature, 20 h | Aryl-substituted Alkyne | whiterose.ac.uk |

The [2+2+2] cyclotrimerization of alkynes is a highly atom-economical method for synthesizing substituted benzene (B151609) rings, catalyzed by a range of transition metals including cobalt, nickel, rhodium, and iridium. rsc.orgresearchgate.netrsc.orgjku.at This reaction assembles three alkyne molecules into a six-membered aromatic ring in a single operation. rsc.org When terminal alkynes are used, the regioselectivity of the addition (forming either 1,2,4- or 1,3,5-trisubstituted benzenes) is a key challenge controlled by the catalyst system. researchgate.netrsc.org

Various catalytic systems have been developed to control this regioselectivity. For example, nickel-based catalysts can be tuned to favor specific isomers depending on the electronic properties of the alkyne substrates. researchgate.net Similarly, iridium(I) complexes, when activated by co-catalysts like tin(II) chloride, can effectively catalyze the cyclotrimerization of terminal alkynes. chemistryviews.orgscite.ai Cobalt complexes, particularly those containing cyclopentadienyl (B1206354) (Cp) ligands, are also well-established catalysts for this transformation. jku.atnih.gov

While many studies focus on aryl or simple alkyl alkynes, this methodology has been extended to functionalized alkynes. In one such study, methyl 10-undecynoate was converted to its corresponding trisubstituted benzene derivative via cyclotrimerization. ethernet.edu.et This specific transformation utilized a heterogeneous palladium on carbon (Pd/C) catalyst, followed by reduction of the ester groups, demonstrating that the long aliphatic chain and ester functionality of methyl 10-undecynoate are compatible with cyclotrimerization conditions. ethernet.edu.et The resulting star-shaped molecule with a central aromatic core and three radiating ester-terminated chains is a precursor for producing primary hydroxyl groups, useful in polymer synthesis. ethernet.edu.et

| Catalyst System | Alkyne Substrate(s) | Product Type | Reference |

|---|---|---|---|

| NiCl₂/Zn, Ligand | Terminal Alkynes | Regioselective Trisubstituted Benzenes | researchgate.net |

| [IrCl(cod)]₂/SnCl₂ | Terminal Alkynes (Aryl, Alkyl, Ester) | 1,2,4- and/or 1,3,5-Trisubstituted Benzenes | scite.ai |

| Polymer-Supported CoCl₂ | Aryl Alkynes | 1,3,5-Triarylbenzenes | nih.gov |

| Pd/C | Methyl 10-undecynoate | Tris(alkoxycarbonylalkyl)benzene | ethernet.edu.et |

Titanium-based catalysts are widely recognized for their role in esterification and transesterification reactions, often functioning as effective Lewis acids. google.com The functionalization of the ester group in a molecule like methyl 10-undecynoate typically involves transesterification, where the methyl group of the ester is exchanged with a different alcohol moiety. This reaction is crucial for producing a diverse range of esters from a common starting material and for the synthesis of polyesters. youtube.comnih.gov

Efficient transesterification of unsaturated fatty acid esters, such as methyl 10-undecenoate (a close structural analog to methyl 10-undecynoate), has been demonstrated using (cyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃) catalysts. youtube.com These catalysts have shown remarkable activity and selectivity for the transesterification of such esters with various primary and secondary alcohols. youtube.com The research indicates that these titanium catalysts are also effective for the depolymerization of aliphatic polyesters, highlighting their utility in chemical recycling processes. youtube.com

The development of heterogeneous titanium catalysts, such as those based on titanium dioxide (TiO₂), is also an active area of research for transesterification, particularly in biodiesel production. mdpi.com Mixed oxides like MgO-TiO₂ have been used to convert waste cooking oil into fatty acid methyl esters (FAME) at elevated temperatures and pressures. mdpi.com While these applications focus on triglycerides, the principles are applicable to the transesterification of monoesters like methyl 10-undecynoate.

| Catalyst | Substrate | Reaction | Key Features | Reference |

|---|---|---|---|---|

| (Cyclopentadienyl)titanium Trichlorides (e.g., CpTiCl₃) | Methyl 10-undecenoate | Transesterification with primary and secondary alcohols | High activity and selectivity; effective for polymerization and depolymerization. | youtube.com |

| Cu-deposited V₂O₅ | Ethyl-10-undecenoate | Transesterification with 1,4-cyclohexanedimethanol (B133615) | Recyclable catalyst; produces a diene monomer for polyesters. | nih.gov |

Rhodium-catalyzed hydroaminomethylation is a sophisticated tandem reaction that combines hydroformylation and reductive amination to convert alkenes directly into amines with an extended carbon chain. This process is highly atom-economical, producing only water as a byproduct. While typically applied to alkenes, its principles are relevant to the functionalization of unsaturated molecules. The hydroaminomethylation of methyl 10-undecenoate, the alkene counterpart to methyl 10-undecynoate, has been studied as a route to produce α,ω-bifunctional C12 compounds, which are valuable intermediates for polymers like Polyamide 12.

The reaction involves the rhodium-catalyzed hydroformylation of the alkene to form an aldehyde, which then undergoes condensation with an amine substrate followed by reduction to yield the final amine product. The use of rhodium catalysts modified with specific phosphine (B1218219) ligands, such as SulfoXantphos, is crucial for achieving high activity and selectivity.

A significant challenge in homogeneous catalysis is the recycling of the expensive rhodium catalyst. One effective solution is the use of a thermomorphic multiphase system (TMS), for example, one consisting of methanol (B129727) and n-dodecane. This system allows for the reaction to proceed in a single phase at an elevated temperature, while upon cooling, the system separates into two phases, enabling the catalyst to be retained and recycled. In a continuous process demonstrated in a miniplant, this approach led to a stable selectivity of 80% towards the desired amine product over 90 hours of operation. The total loss of rhodium was minimal, at only 2.5% of the initial amount used.

| Amine Substrate | Catalyst System | Yield of α,ω-bifunctional Product | Key Process Feature | Reference |

|---|---|---|---|---|

| Various amines (e.g., diethylamine) | Rhodium complex with SulfoXantphos ligand | Up to 96% | Thermomorphic multiphase system (TMS) for catalyst recycling | chemistryviews.org |

Homogeneous gold catalysis has become a powerful tool in organic synthesis, particularly for the activation of C-C multiple bonds like alkynes toward nucleophilic attack. rsc.orgbeilstein-journals.org Gold(I) and Gold(III) complexes are soft Lewis acids that can catalyze a wide array of transformations under mild conditions. nih.govnih.gov

A primary reaction methodology applicable to terminal alkynes such as methyl 10-undecynoate is hydration. organic-chemistry.org Gold-catalyzed hydration typically follows Markovnikov's rule, where the addition of water across the triple bond leads to the formation of a methyl ketone. organic-chemistry.org This transformation is highly regioselective and atom-economical. Various gold catalysts, such as those based on N-heterocyclic carbene (NHC) ligands like [(NHC)AuCl], have proven highly efficient for the hydration of both terminal and internal alkynes under acid-free conditions and with low catalyst loadings. organic-chemistry.org This method avoids the harsh conditions or toxic reagents (like mercury salts) used in traditional alkyne hydrations.

Beyond simple hydration, gold catalysts can facilitate more complex cascade reactions. For instance, gold-catalyzed intramolecular cyclization of substrates containing both an alkyne and a nucleophilic group (e.g., alcohols, amines, or carbonyls) is a common strategy for building heterocyclic frameworks. beilstein-journals.orgthieme-connect.dersc.org While not an intramolecular reaction for methyl 10-undecynoate itself, it highlights the potential for designing substrates derived from it to undergo such cyclizations. The choice of ligands and counterions on the gold catalyst can influence the reaction pathway and even induce enantioselectivity in certain transformations. thieme-connect.de

| Catalyst System | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|

| [(NHC)AuCl] | Terminal/Internal Alkynes | Methyl Ketone | Acid-free conditions, low catalyst loading. | organic-chemistry.org |

| XPhosAuNTf₂ | Haloalkynes | α-Halomethyl Ketone | Atom-economical, wide functional group tolerance. | organic-chemistry.org |

| TiO₂-supported Au nanoparticles | Terminal Alkynes | Methyl Ketone | Heterogeneous, recyclable catalyst, tolerates acid-sensitive groups. | organic-chemistry.org |

Heterogeneous Catalysis Development

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation from the product mixture, potential for recycling and reuse, and enhanced stability under robust operating conditions. scispace.comlibretexts.org The development of heterogeneous catalysts for the transformation of bio-based platform molecules like methyl 10-undecynoate is a key area of green chemistry.

A notable example of a heterogeneous system for this specific substrate is the use of palladium on a solid carbon support (Pd/C) to catalyze the [2+2+2] cyclotrimerization of methyl 10-undecynoate. ethernet.edu.et This reaction creates a trisubstituted benzene core, converting the linear fatty acid ester into a complex star-shaped molecule. ethernet.edu.et The use of a solid-supported catalyst simplifies product purification, as the catalyst can be removed by simple filtration. ethernet.edu.et

Another major area for heterogeneous catalysis development is hydrogenation. libretexts.orgillinois.edu Finely divided metals such as palladium, platinum, and nickel, often deposited on inert supports like carbon, alumina (B75360) (Al₂O₃), or calcium carbonate (CaCO₃), are commonly used to hydrogenate carbon-carbon multiple bonds. libretexts.org For a substrate like methyl 10-undecynoate, this could involve:

Selective hydrogenation of the alkyne to an alkene: Using a "poisoned" catalyst, such as the Lindlar catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), can selectively reduce the alkyne to a cis-alkene (methyl 10-undecenoate) without further reduction to the alkane. libretexts.org

Complete hydrogenation: Using more active catalysts like Pd/C or Raney Nickel under a hydrogen atmosphere would lead to the full saturation of the alkyne, producing methyl undecanoate. libretexts.org

The development of heterogeneous catalysts also extends to transesterification reactions, where solid acid or base catalysts like modified titanium dioxide can be employed, offering a more sustainable alternative to homogeneous systems. mdpi.com These solid catalysts are crucial for large-scale production, such as in the synthesis of biodiesel or bio-based polymers. mdpi.com

Enzymatic and Biocatalytic Approaches (Conceptual Framework)

Enzymatic and biocatalytic methods are gaining traction for the synthesis and modification of specialty chemicals like methyl 10-undecynoate, offering advantages in selectivity and sustainability. mdpi.comeuropa.eu These approaches often utilize isolated enzymes or whole-cell systems to catalyze reactions under mild conditions. mdpi.commdpi.com

One conceptual application involves the use of lipases for the esterification of 10-undecynoic acid. For instance, lipase (B570770) from Thermomyces lanuginosus can catalyze the formation of starch 10-undecynoate, demonstrating the potential for enzymatic incorporation of the undecynoate moiety into biopolymers. rsc.org The efficiency of such enzymatic reactions can be influenced by factors like water concentration and the initial fatty acid concentration. rsc.org Lower water content generally favors the enzymatic synthesis thermodynamically, though a minimum amount is necessary for enzyme activity. rsc.org

Another area of exploration is the use of enzyme cascades for targeted modifications. europa.eunih.gov For example, a two-enzyme system involving an anion-dependent methyltransferase could theoretically be adapted for the specific methylation of precursor molecules to form derivatives of methyl 10-undecynoate. nih.gov Such systems can offer high regioselectivity and yield under optimized conditions. nih.gov The development of robust biocatalysts, through techniques like enzyme immobilization, is crucial for their industrial application, enhancing stability and reusability. mdpi.com

The following table outlines conceptual enzymatic approaches for reactions involving undecynoates:

| Enzyme Class | Reaction Type | Substrate(s) | Potential Product | Ref |

| Lipase | Esterification | 10-Undecynoic acid, Starch | Starch 10-undecynoate | rsc.org |

| Glycosyltransferase | Glycosylation | Activated undecynoate derivative, Sugar | Undecynoate-based glycolipid | mdpi.com |

| Methyltransferase | Methylation | A suitable precursor | Methyl 10-undecynoate derivative | nih.gov |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of methyl 10-undecynoate is fundamental to controlling its transformations and designing new synthetic pathways.

The McLafferty rearrangement is a well-documented fragmentation pathway in the mass spectrometry of carbonyl compounds, including esters like methyl 10-undecynoate. wikipedia.orgyoutube.com This rearrangement occurs when a molecule contains a carbonyl group and a hydrogen atom on the γ-carbon. youtube.comlibretexts.org The process involves the transfer of this γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation. libretexts.org

For methyl 10-undecynoate, the presence of the ester functional group makes it susceptible to this type of fragmentation under electron ionization (EI) conditions in a mass spectrometer. The general mechanism can be either ionic or radical-mediated. wikipedia.org The study of such rearrangements provides insight into the intrinsic reactivity and stability of the molecule's radical cation. msu.edu The time scale for such rearrangements can be extremely fast, occurring on the femtosecond to picosecond timescale. msu.edu

The table below summarizes the key aspects of the McLafferty rearrangement:

| Feature | Description | Ref |

| Trigger | Electron ionization in mass spectrometry | wikipedia.org |

| Required Moiety | Carbonyl group and a γ-hydrogen | youtube.com |

| Process | γ-hydrogen transfer to carbonyl oxygen, β-cleavage | libretexts.org |

| Products | A neutral alkene and a radical cation | libretexts.org |

| Mechanism | Can be radical or ionic | wikipedia.org |

Free-radical reactions involving methyl 10-undecynoate are significant, particularly in addition and polymerization reactions. cdnsciencepub.com A free radical is a highly reactive species with an unpaired electron. byjus.commasterorganicchemistry.com The formation of methyl 10-undecynoate itself can proceed through a free-radical mechanism, for example, when its silver derivative is heated. cdnsciencepub.com In this case, a CH₃OOC(CH₂)₈C≡C• radical is proposed to be involved, which then abstracts a hydrogen atom. cdnsciencepub.com

The stability of radicals follows the order: tertiary > secondary > primary, and is enhanced by resonance. uomustansiriyah.edu.iq The presence of the alkyne group in methyl 10-undecynoate influences the reactivity of adjacent C-H bonds. Allylic and benzylic C-H bonds are notably weaker, making them susceptible to radical halogenation. masterorganicchemistry.com The reactivity of halogens in these reactions varies, with bromine being less reactive but more selective than chlorine. uomustansiriyah.edu.iq

Photochemical reactions, particularly thiol-yne additions, represent a powerful method for modifying methyl 10-undecynoate. wikipedia.orgnih.gov The thiol-yne reaction is a click chemistry process involving the addition of a thiol to an alkyne, typically initiated by UV irradiation or a radical initiator. wikipedia.org This reaction proceeds via a sulfanyl (B85325) radical and results in the formation of an alkenyl sulfide (B99878). wikipedia.org

The addition is generally anti-Markovnikov. wikipedia.org Visible-light photoredox catalysis has emerged as a milder and more efficient way to initiate these reactions, using organic dyes or inorganic semiconductors as photocatalysts. mdpi.comrsc.org For instance, methyl 10-undecenoate (a derivative of the subject compound) has been successfully functionalized via a thiol-ene reaction with cysteamine (B1669678) hydrochloride. nih.gov This highlights the utility of photochemical methods for creating novel derivatives from the undecenoate backbone. nih.gov These reactions can often be carried out in water, making them environmentally benign. nih.gov

The following table details a specific thiol-yne reaction involving a derivative of methyl 10-undecynoate:

| Reactants | Reaction Type | Conditions | Product | Ref |

| Methyl 10-undecenoate, Cysteamine hydrochloride | Thiol-ene addition | ABCN, Chloroform (B151607), 1,4-dioxane/ethanol (B145695), 85 °C | Methyl 11-(2-aminoethylthio) undecanoate | nih.gov |

Kinetic analysis provides quantitative insights into the rates and mechanisms of reactions involving methyl 10-undecynoate and related esters. nih.gov For instance, the kinetics of the hydrolysis of methyl acetate, a related ester, has been studied using catalysts like ion exchange resins. researchgate.net Such studies often reveal the dependence of the reaction rate on temperature, catalyst loading, and reactant concentrations. researchgate.net

In the context of biodiesel surrogates, detailed chemical kinetic models have been developed for methyl esters like methyl decanoate (B1226879) to understand their oxidation at various temperatures. osti.gov These models incorporate numerous elementary reactions, including initiation, H-atom abstraction, and isomerization. osti.gov For promoted reactions, such as the dehydration of methanol in the presence of methyl esters, kinetic studies have shown a change in the reaction pathway and a lowering of the apparent activation energy. mdpi.com For example, the apparent activation energy for methanol dehydration on H-ZSM-5 was lowered from 109 kJ mol⁻¹ to 83 kJ mol⁻¹ in the presence of methyl n-hexanoate. mdpi.com This type of analysis is crucial for optimizing reaction conditions and reactor design. rsc.org

Green Chemistry and Sustainable Synthesis Approaches

Application of Green Chemistry Principles in Methyl 10-undecynoate (B13358998) Research

The twelve principles of green chemistry provide a framework for chemists to design more sustainable chemical products and processes. In the realm of Methyl 10-undecynoate research, several of these principles are of particular relevance and are being actively explored to enhance the environmental profile of its synthesis and derivatization.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. In the context of Methyl 10-undecynoate, a common synthesis involves the esterification of 10-undecenoic acid with methanol (B129727).

The balanced chemical equation for this reaction is:

C₁₁H₂₀O₂ (10-undecenoic acid) + CH₄O (methanol) → C₁₂H₂₂O₂ (Methyl 10-undecynoate) + H₂O (water)

To calculate the theoretical atom economy for this synthesis, we consider the molecular weights of the reactants and the desired product.

Theoretical Atom Economy Calculation for the Synthesis of Methyl 10-undecynoate

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|

| 10-Undecenoic Acid | C₁₁H₂₀O₂ | 184.28 |

| Methanol | CH₄O | 32.04 |

| Total Reactant Mass | 216.32 | |

| Methyl 10-undecynoate | C₁₂H₂₂O₂ | 198.30 |

| Water | H₂O | 18.02 |

| Total Product Mass | | 216.32 |

The atom economy is calculated as:

(Molecular mass of desired product / Sum of molecular masses of all reactants) x 100%

(198.30 g/mol / 216.32 g/mol ) x 100% = 91.67%

This high theoretical atom economy indicates that the esterification reaction is inherently efficient in terms of incorporating reactant atoms into the final product. However, the actual efficiency of the process will also depend on the chemical yield and the amount of waste generated from solvents and catalysts.

Beyond atom economy, other metrics are used to assess the environmental impact of a chemical process by quantifying the amount of waste generated. The E-factor (Environmental Factor) and Process Mass Intensity (PMI) are two such key metrics. researchgate.net

E-factor: The mass ratio of waste to the desired product.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, catalysts, process aids) to the mass of the final product.

Illustrative Green Metrics for FAME (Biodiesel) Production

| Metric | Typical Range for Bulk Chemicals | Illustrative Values for FAME Production |

|---|---|---|

| E-factor | <1-5 | 0.5 - 2 |

| Process Mass Intensity (PMI) | 2-6 | 1.5 - 3 |

These values for FAME production, a process analogous to the synthesis of Methyl 10-undecynoate, highlight that even with high atom economy, the use of solvents, catalysts, and workup procedures contribute to waste generation. Research efforts are focused on minimizing these contributions through catalyst recycling, solvent reduction, and process optimization.

The use of catalysts is a cornerstone of green chemistry, as they can significantly enhance reaction rates and selectivity, often under milder conditions than stoichiometric reagents. mdpi.com In the chemistry of Methyl 10-undecynoate, catalytic methods are widely employed.

For instance, the transesterification of Methyl 10-undecynoate with diols to produce renewable polyesters is often catalyzed by substances like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). mdpi.com The use of a catalyst in small quantities is preferable to using stoichiometric amounts of reagents that would be consumed in the reaction and generate significant waste.

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. In the context of Methyl 10-undecynoate and related fatty acid esters, several innovative solvent strategies have been investigated.

One notable example is the use of thermomorphic multiphase systems (TMS) for the hydroesterification of Methyl 10-undecenoate. dntb.gov.ua In this process, a mixture of solvents, such as methanol and dodecane, allows for a homogeneous reaction at an elevated temperature. Upon cooling, the system separates into two phases, enabling the product to be isolated from one phase while the catalyst remains in the other, facilitating catalyst recycling. dntb.gov.ua

Supercritical carbon dioxide (scCO₂) has also emerged as a promising green solvent for the esterification of fatty acids. mdpi.comresearchgate.net scCO₂ is non-toxic, non-flammable, and readily available. Its properties can be tuned by adjusting temperature and pressure, allowing for control over reaction rates and selectivity. The use of scCO₂ can also simplify product separation, as it can be easily removed by depressurization. mdpi.comresearchgate.net

Leveraging Renewable Resource Utilization

A key principle of green chemistry is the use of renewable rather than depleting feedstocks. arkema.com Methyl 10-undecynoate is an excellent example of a chemical derived from a renewable resource. It is primarily obtained from castor oil, a vegetable oil extracted from the seeds of the Ricinus communis plant. researchgate.netemerald.com